4-hydroxy Nonenal Mercapturic Acid-d3
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Description
4-hydroxy Nonenal mercapturic acid-d3 contains three deuterium atoms at the terminal methyl position. It is intended for use as an internal standard for the quantification of 4-HNE mercapturic acid by GC- or LC-mass spectrometry. Peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid can give rise to 4-HNE. 4-HNE is cleared rapidly from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat. About two thirds of an administered dose of 4-HNE is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates. The C-1 aldehyde of 4-HNE is reduced to an alcohol in about half of these metabolites. The remainder are C-1 aldehydes or have been oxidized to C-1 carboxylic acids. These aldehydes and carboxylic acids can also form γ-lactols and γ-lactones, respectively, producing at least four or five end urinary metabolites of 4-HNE in vivo.
Properties
Molecular Formula |
C14H22D3NO5S |
---|---|
Molecular Weight |
322.4 |
InChI |
InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/i1D3 |
InChI Key |
DEWNQQSQBYUUAE-FIBGUPNXSA-N |
SMILES |
CCCCCC1OC(O)CC1SC[C@H](NC(=O)C)C(=O)O |
Synonyms |
N-acetyl-S-(tetrahydro-5-hydroxy-2-pentyl-3-furanyl)-L-cysteine-11,11,11-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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